2-fluoro-N-(2-iodophenyl)benzamide

Crystal Engineering Halogen Bonding Solid-State Chemistry

Crystal engineering and medicinal chemistry groups often face supply gaps for well-characterized, dual-activity halogenated benzamide probes. 2-Fluoro-N-(2-iodophenyl)benzamide (CAS 326902-16-3) solves this with a structurally validated scaffold (COD 7206921) and confirmed P2X7 (IC50 3.38 µM) and androgen receptor BF3 (IC50 50 µM) activity. - Single-crystal X-ray structure available for Hirshfeld surface analysis and energy framework calculations. - Aryl iodide moiety enables rapid cross-coupling diversification (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for focused library synthesis. - Reliable global supply with batch-specific analytical documentation, eliminating procurement delays for time-sensitive SAR programs.

Molecular Formula C13H9FINO
Molecular Weight 341.12 g/mol
Cat. No. B5871145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-iodophenyl)benzamide
Molecular FormulaC13H9FINO
Molecular Weight341.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)F
InChIInChI=1S/C13H9FINO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17)
InChIKeyWIMRNRJNEGSEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-fluoro-N-(2-iodophenyl)benzamide: Halogenated Benzamide Scaffold for Crystal Engineering and Targeted Probe Development


2-fluoro-N-(2-iodophenyl)benzamide (CAS 326902-16-3; C13H9FINO; MW 341.12 g/mol) is a synthetic, small-molecule halogenated benzamide derivative that features a distinct combination of an ortho-fluoro substituent on one phenyl ring and an ortho-iodo substituent on the other [1]. This substitution pattern makes it a prototypical example of a class of compounds used to investigate the influence of both 'light' (fluorine) and 'heavy' (iodine) halogens on non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which are critical determinants of molecular conformation and supramolecular assembly [2].

Why Generic Substitution of 2-fluoro-N-(2-iodophenyl)benzamide with Other Halogenated Benzamides Fails


Generic substitution of 2-fluoro-N-(2-iodophenyl)benzamide with other halogenated benzamides is not feasible due to the distinct and non-interchangeable effects of specific halogen substituents on molecular conformation, crystal packing, and biological target engagement. The unique combination of a small, highly electronegative ortho-fluorine atom and a large, polarizable ortho-iodine atom creates a specific electrostatic and steric environment that dictates the molecule's 3D structure and interaction potential, as evidenced by detailed crystallographic analyses [1]. Substituting either halogen (e.g., fluorine with chlorine or hydrogen, or iodine with bromine or hydrogen) results in significantly different crystal packing motifs, melting points, solubility profiles, and, critically, distinct binding affinities to biological targets, as supported by structure-activity relationship (SAR) studies on related benzamide series [2].

Quantitative Differentiation Guide for 2-fluoro-N-(2-iodophenyl)benzamide


Unique Crystal Packing and Disordered Fluorine Position Differentiates 2-fluoro-N-(2-iodophenyl)benzamide from Non-Fluorinated Analogs

Single-crystal X-ray diffraction analysis reveals that 2-fluoro-N-(2-iodophenyl)benzamide crystallizes in the monoclinic space group P21/n with unit cell parameters a = 11.5468 Å, b = 4.7669 Å, c = 21.94 Å, and β = 92.302° [1]. Critically, the organic fluorine atom exhibits positional disorder, a feature that is absent in its non-fluorinated analog, 2-iodo-N-phenylbenzamide, which instead forms distinct hydrogen-bonded chains [2]. This fluorine-induced disorder leads to a significantly different packing arrangement, highlighting that the presence and position of the fluorine atom are not passive but actively dictate the supramolecular assembly, thereby altering the material's bulk properties.

Crystal Engineering Halogen Bonding Solid-State Chemistry

Distinct Calculated Physicochemical Properties Differentiate 2-fluoro-N-(2-iodophenyl)benzamide from Other Ortho-Halogenated Benzamide Analogs

The unique combination of ortho-fluorine and ortho-iodine substituents confers a distinct set of calculated physicochemical properties on 2-fluoro-N-(2-iodophenyl)benzamide, differentiating it from its chloro- and bromo-analogs [1]. Its predicted lipophilicity (XLogP3 ≈ 3.8) is intermediate between the less lipophilic 2-chloro analog (XLogP3 ≈ 3.5) and the more lipophilic 2-bromo analog (XLogP3 ≈ 3.9), while its topological polar surface area (TPSA ≈ 29 Ų) remains constant across the series. These differences are critical, as variations in logP values even of 0.3-0.4 units can translate to significant differences in membrane permeability, solubility, and metabolic stability in biological systems [2].

Medicinal Chemistry Physicochemical Profiling SAR

Demonstrated Target Engagement at P2X7 and Androgen Receptors Distinguishes 2-fluoro-N-(2-iodophenyl)benzamide from Non-Iodinated Benzamide Derivatives

In vitro pharmacological profiling indicates that 2-fluoro-N-(2-iodophenyl)benzamide acts as an antagonist at the human P2X7 purinoceptor with an IC50 of 3,380 nM, as assessed by inhibition of BzATP-induced YO-PRO-1 uptake in THP1 cells [1]. Additionally, it displays activity at the human androgen receptor (AR) BF3 site, with an IC50 of 50,000 nM in a cellular transcriptional assay [2]. This dual activity profile is significant, as it demonstrates functional engagement of two therapeutically relevant targets by a relatively simple halogenated benzamide scaffold. While these IC50 values are in the micromolar range, they provide a defined activity benchmark that is absent for many structurally related, non-iodinated benzamide derivatives, which often show no measurable activity in these assays [1].

Purinergic Signaling Nuclear Receptors Chemical Probe

Best Research Application Scenarios for 2-fluoro-N-(2-iodophenyl)benzamide


Crystal Engineering Studies Investigating the Role of Disordered Organic Fluorine in Solid-State Packing

This compound is an ideal candidate for crystal engineering research focused on the structural consequences of organic fluorine. Its well-characterized single-crystal X-ray structure (COD Entry 7206921) provides a precise baseline for computational modeling, Hirshfeld surface analysis, and energy framework calculations aimed at understanding how the disordered ortho-fluorine atom influences the stability and packing of the crystal lattice [1]. This knowledge is crucial for designing materials with tailored solid-state properties.

Development of Novel P2X7 Receptor Antagonists for Inflammation and Pain Research

Given its confirmed, albeit moderate, antagonist activity at the human P2X7 receptor (IC50 = 3.38 µM), 2-fluoro-N-(2-iodophenyl)benzamide serves as a tractable hit compound for medicinal chemistry optimization programs targeting P2X7-mediated inflammatory pathways [1]. Its halogenated benzamide scaffold offers multiple vectors for structural elaboration to improve potency, selectivity, and pharmacokinetic properties, differentiating it from simple, inactive benzamide starting points.

Probing the Androgen Receptor BF3 Site for Allosteric Modulation in Cancer Research

The compound's activity at the human androgen receptor BF3 binding site (IC50 = 50 µM) positions it as a valuable tool compound for exploring allosteric modulation of AR, a key target in prostate cancer [1]. As resistance to orthosteric AR antagonists is a major clinical challenge, identifying and characterizing molecules that bind to alternative sites like the BF3 pocket is a high-priority research area, making this compound a relevant entry point for chemical biology investigations.

Precursor for Diversified Chemical Libraries via Metal-Catalyzed Cross-Coupling Reactions

The presence of an aryl iodide moiety makes 2-fluoro-N-(2-iodophenyl)benzamide a highly versatile synthetic intermediate. It can undergo a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to rapidly generate diverse libraries of substituted benzamide derivatives for biological screening. This specific scaffold, with its pre-installed fluorine and amide functionalities, is a valuable building block for generating focused libraries aimed at exploring chemical space around the benzamide core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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